![molecular formula C25H16O2 B14502587 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde CAS No. 64187-63-9](/img/structure/B14502587.png)
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure with a fused pyran ring and aromatic substituents, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde typically involves the pyrylation of 1,2-diphenylbenzo[b]cyclopenta[e]pyran. This reaction is carried out using 2,6-diphenylpyrylium perchlorate as the pyrylation agent . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions, such as formylation, nitration, and phenylsulfonylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as formic acid, nitric acid, and phenylsulfonyl chloride are employed under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Formylated, nitrated, and phenylsulfonylated derivatives.
Applications De Recherche Scientifique
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde involves its interaction with molecular targets through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzo[b]cyclopenta[e]pyran: Undergoes similar electrophilic substitution reactions.
1,2-Diphenylbenzo[b]cyclopenta[e]pyran: Shares structural similarities and undergoes pyrylation reactions.
Uniqueness
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Propriétés
Numéro CAS |
64187-63-9 |
|---|---|
Formule moléculaire |
C25H16O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1,2-diphenylcyclopenta[b]chromene-3-carbaldehyde |
InChI |
InChI=1S/C25H16O2/c26-16-21-24(18-11-5-2-6-12-18)23(17-9-3-1-4-10-17)20-15-19-13-7-8-14-22(19)27-25(20)21/h1-16H |
Clé InChI |
HVWXQHVDAUJYRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C3C2=CC4=CC=CC=C4O3)C=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


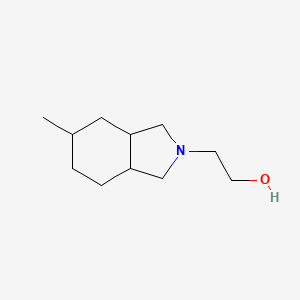
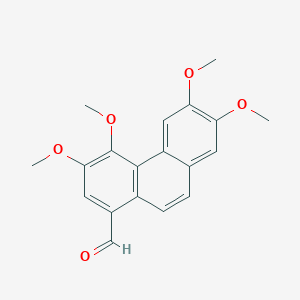
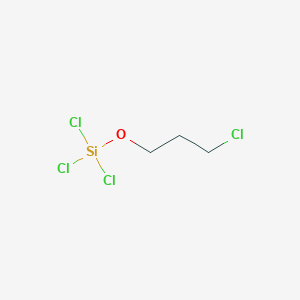
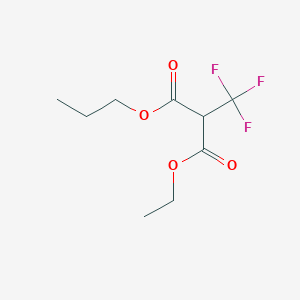




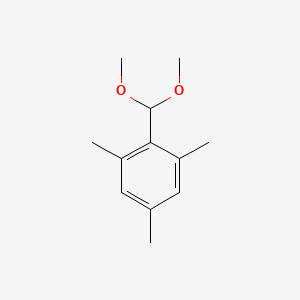
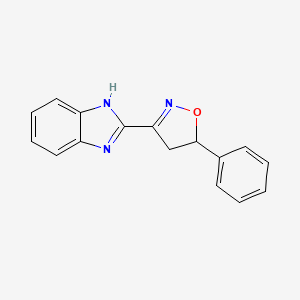
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
